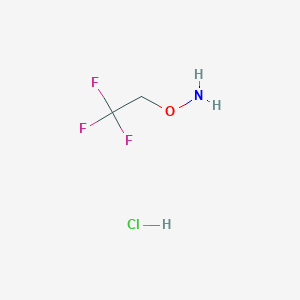
3-(3-Methoxyphenyl)piperidinhydrochlorid
Übersicht
Beschreibung
3-(3-Methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 . It is used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical studies .
Synthesis Analysis
The synthesis of 3-(3-Methoxyphenyl)piperidine hydrochloride involves the use of 3-(3-pyridinyl)methoxybenzene in methanol, to which PtO2 and conc. HCl are added. The mixture is then hydrogenated at 0.34 MPa in a Parr apparatus .Molecular Structure Analysis
The InChI code for 3-(3-Methoxyphenyl)piperidine hydrochloride is 1S/C12H17NO.ClH/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H .Chemical Reactions Analysis
While specific chemical reactions involving 3-(3-Methoxyphenyl)piperidine hydrochloride are not detailed in the sources, piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
3-(3-Methoxyphenyl)piperidine hydrochloride has a melting point of 138 degrees . It is soluble with a solubility of 0.148 mg/ml or 0.000651 mol/l .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 3-(3-Methoxyphenyl)piperidinhydrochlorid
This compound ist eine Verbindung mit der Summenformel C12H17NO HCl und einem Molekulargewicht von 227,73 g/mol . Es ist ein Piperidinderivat, eine Stoffklasse, die in der pharmazeutischen Forschung von großer Bedeutung ist, da sie in verschiedenen Klassen von Pharmazeutika und Alkaloiden vorkommt . Im Folgenden finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in der wissenschaftlichen Forschung:
Proteomforschung: Diese Verbindung wird in der Proteomik eingesetzt, der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Sie dient als biochemisches Werkzeug zum Verständnis von Proteininteraktionen und -dynamik im zellulären Kontext .
Arzneimittelsynthese: Piperidinderivate sind wichtige Bausteine bei der Konstruktion von Arzneimitteln. Ihre Vielseitigkeit ermöglicht die Synthese einer breiten Palette von therapeutischen Wirkstoffen, und this compound kann verwendet werden, um neuartige Verbindungen mit potenziellen medizinischen Eigenschaften zu erzeugen .
Chirale Optimierung: Im Bereich der Stereochemie ist die chirale Optimierung unerlässlich, um Medikamente mit gezielten Wirkungen zu entwickeln. Piperidinderivate, wie z. B. This compound, werden als Ausgangskomponenten für die chirale Optimierung verwendet, die für die Verbesserung der Wirksamkeit und die Reduzierung der Nebenwirkungen von Arzneimitteln unerlässlich ist .
Pharmakologische Anwendungen: Piperidinderivate sind für ihre breiten pharmakologischen Aktivitäten bekannt. Sie kommen in mehr als zwanzig Klassen von Pharmazeutika vor, was ihren umfassenden Einsatz bei der Entwicklung von Medikamenten mit verschiedenen therapeutischen Wirkungen unterstreicht .
Studien zur biologischen Aktivität: Die Verbindung wird in biologischen Studien verwendet, um die Aktivität von Piperidinderivaten auf zelluläre Prozesse zu untersuchen. Dies umfasst das Verständnis, wie diese Verbindungen mit biologischen Systemen interagieren und ihr Potenzial als therapeutische Wirkstoffe .
Krebsforschung: Spezielle Piperidinderivate haben sich in der Krebsforschung als vielversprechend erwiesen. Beispielsweise wurde festgestellt, dass bestimmte Piperidinbehandlungen die Zellmigration in Prostatakrebszellen durch Modulation von Zelladhäsionsmolekülen hemmen .
Synthese von biologisch aktiven Piperidinen: Jüngste Fortschritte in der organischen Chemie haben sich auf die Entwicklung schneller und kostengünstiger Methoden zur Synthese substituierter Piperidine konzentriert. This compound kann als Substrat zur Herstellung biologisch aktiver Piperidine verwendet werden .
Entdeckung potenzieller Medikamente: Der Piperidin-Rest ist ein häufiges Merkmal in der Struktur vieler Medikamente. Forschungen mit this compound tragen zur Entdeckung und biologischen Bewertung potenzieller Medikamente bei, die die Piperidinstruktur enthalten .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 3-(3-Methoxyphenyl)piperidine hydrochloride are not mentioned in the sources, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJLKTQSWVXPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601692 | |
| Record name | 3-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19725-18-9 | |
| Record name | Piperidine, 3-(3-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19725-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-methoxyphenyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368068.png)
![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)






![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)



